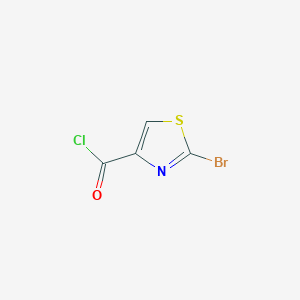
1-苄基-2-甲基哌啶-4-醇
描述
1-Benzyl-2-methylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown promise in biological assays, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Its derivatives are used in the production of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of 1-Benzyl-2-methylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-Benzyl-2-methylpiperidin-4-ol, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . Another common feature of most of the antagonists is the presence of two or more lipophilic groups in the ligand . These characteristics allow the compound to effectively bind to the CCR5 receptor and block its function.
Biochemical Pathways
By blocking the CCR5 receptor, 1-Benzyl-2-methylpiperidin-4-ol prevents the entry of HIV-1 into cells . . Therefore, the compound affects the pathway of HIV-1 entry into cells.
Result of Action
The result of the action of 1-Benzyl-2-methylpiperidin-4-ol is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This can slow the progression to AIDS and improve response to treatment .
生化分析
Biochemical Properties
1-Benzyl-2-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is involved in the entry process of HIV-1 into cells . The interaction between 1-Benzyl-2-methylpiperidin-4-ol and CCR5 is characterized by a strong salt-bridge interaction, which is crucial for its antagonistic activity against CCR5. Additionally, this compound has been evaluated for its potential as a CCR5 antagonist, which could be beneficial in the treatment of HIV-1 infections .
Cellular Effects
1-Benzyl-2-methylpiperidin-4-ol exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby preventing infection . This compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Benzyl-2-methylpiperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the CCR5 receptor, inhibiting its activity and preventing the entry of HIV-1 into cells . This binding interaction is facilitated by a strong salt-bridge interaction between the compound and the receptor. Additionally, 1-Benzyl-2-methylpiperidin-4-ol may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-methylpiperidin-4-ol can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-Benzyl-2-methylpiperidin-4-ol can lead to sustained inhibition of CCR5 activity, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Benzyl-2-methylpiperidin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of HIV-1 entry into cells. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Benzyl-2-methylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding the metabolic pathways of 1-Benzyl-2-methylpiperidin-4-ol is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-Benzyl-2-methylpiperidin-4-ol within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and therapeutic potential. Understanding the transport and distribution mechanisms of 1-Benzyl-2-methylpiperidin-4-ol is crucial for optimizing its delivery and efficacy.
Subcellular Localization
1-Benzyl-2-methylpiperidin-4-ol exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 1-Benzyl-2-methylpiperidin-4-ol is important for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
The synthesis of 1-Benzyl-2-methylpiperidin-4-ol typically involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common synthetic route involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including dehydroxylation and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and purity.
化学反应分析
1-Benzyl-2-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, enhancing its chemical diversity. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-Benzyl-2-methylpiperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methylpiperidin-4-ol: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-Benzyl-2-methylpiperidin-3-ol: Another closely related compound with distinct chemical properties and applications. The uniqueness of 1-Benzyl-2-methylpiperidin-4-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-benzyl-2-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-9-13(15)7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQRODPQYPCQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


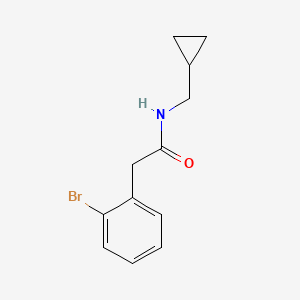
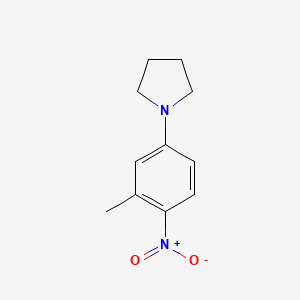

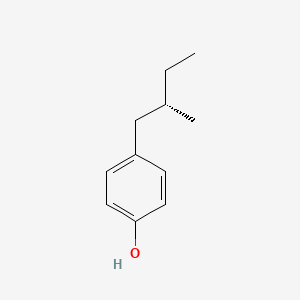


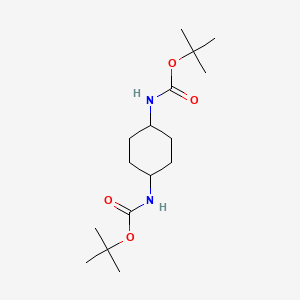
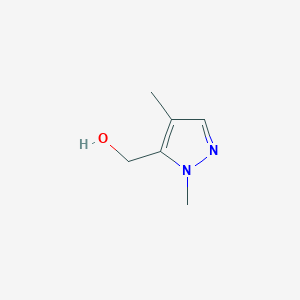
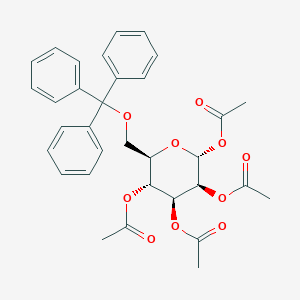
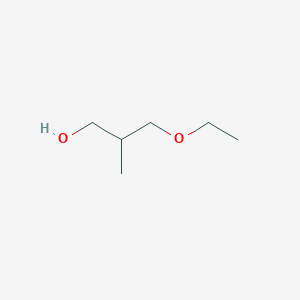
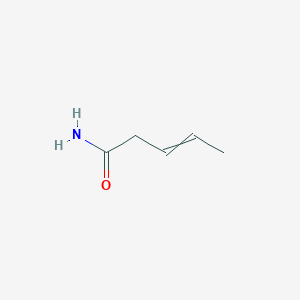
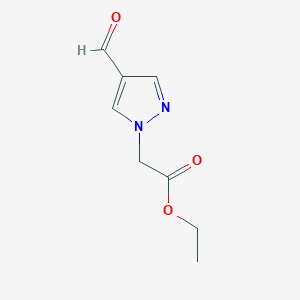
![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
